molecular formula C21H27F3O2 B575066 3,4,5-Trifluorophenyl 4'-ethyl[1,1'-bi(cyclohexane)]-4-carboxylate CAS No. 181943-55-5

3,4,5-Trifluorophenyl 4'-ethyl[1,1'-bi(cyclohexane)]-4-carboxylate

Cat. No. B575066
CAS RN: 181943-55-5
M. Wt: 368.44
InChI Key: JRVLFALUMBSZRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-Trifluorophenyl 4'-ethyl[1,1'-bi(cyclohexane)]-4-carboxylate, also known as TFEBC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFEBC is a bicyclic ester that contains a cyclohexane ring and a phenyl ring, and it has three fluorine atoms attached to the phenyl ring.

Mechanism Of Action

The mechanism of action of 3,4,5-Trifluorophenyl 4'-ethyl[1,1'-bi(cyclohexane)]-4-carboxylate in its antitumor activity is not fully understood. However, it has been suggested that 3,4,5-Trifluorophenyl 4'-ethyl[1,1'-bi(cyclohexane)]-4-carboxylate inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. In Alzheimer's disease, 3,4,5-Trifluorophenyl 4'-ethyl[1,1'-bi(cyclohexane)]-4-carboxylate has been shown to inhibit the aggregation of beta-amyloid peptide, which is a key factor in the pathogenesis of the disease.
Biochemical and Physiological Effects:
3,4,5-Trifluorophenyl 4'-ethyl[1,1'-bi(cyclohexane)]-4-carboxylate has been shown to have low toxicity and is well tolerated in animal studies. It has been shown to have good bioavailability and can cross the blood-brain barrier, which makes it a potential drug candidate for the treatment of central nervous system disorders. 3,4,5-Trifluorophenyl 4'-ethyl[1,1'-bi(cyclohexane)]-4-carboxylate has also been shown to have anti-inflammatory activity and can reduce the levels of pro-inflammatory cytokines in vitro.

Advantages And Limitations For Lab Experiments

One of the advantages of 3,4,5-Trifluorophenyl 4'-ethyl[1,1'-bi(cyclohexane)]-4-carboxylate is its high purity and stability, which makes it suitable for use in various lab experiments. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of 3,4,5-Trifluorophenyl 4'-ethyl[1,1'-bi(cyclohexane)]-4-carboxylate is its high cost, which may limit its use in some experiments.

Future Directions

There are several future directions for the research on 3,4,5-Trifluorophenyl 4'-ethyl[1,1'-bi(cyclohexane)]-4-carboxylate. One of the potential areas of research is the development of 3,4,5-Trifluorophenyl 4'-ethyl[1,1'-bi(cyclohexane)]-4-carboxylate-based materials with unique properties for various applications. Another area of research is the investigation of the mechanism of action of 3,4,5-Trifluorophenyl 4'-ethyl[1,1'-bi(cyclohexane)]-4-carboxylate in its antitumor activity and the development of 3,4,5-Trifluorophenyl 4'-ethyl[1,1'-bi(cyclohexane)]-4-carboxylate-based drugs for the treatment of cancer. Additionally, further studies are needed to fully understand the potential of 3,4,5-Trifluorophenyl 4'-ethyl[1,1'-bi(cyclohexane)]-4-carboxylate as a drug candidate for the treatment of Alzheimer's disease and other central nervous system disorders.

Synthesis Methods

The synthesis of 3,4,5-Trifluorophenyl 4'-ethyl[1,1'-bi(cyclohexane)]-4-carboxylate involves the reaction of 3,4,5-trifluorophenylacetic acid and 4-ethyl-1,1'-bicyclohexyl-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds through the formation of an amide intermediate, which is then converted to the ester by treatment with an acid such as hydrochloric acid. The final product is obtained by purification through recrystallization.

Scientific Research Applications

3,4,5-Trifluorophenyl 4'-ethyl[1,1'-bi(cyclohexane)]-4-carboxylate has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 3,4,5-Trifluorophenyl 4'-ethyl[1,1'-bi(cyclohexane)]-4-carboxylate has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells. It has also been studied as a potential drug candidate for the treatment of Alzheimer's disease. In materials science, 3,4,5-Trifluorophenyl 4'-ethyl[1,1'-bi(cyclohexane)]-4-carboxylate has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, 3,4,5-Trifluorophenyl 4'-ethyl[1,1'-bi(cyclohexane)]-4-carboxylate has been used as a chiral auxiliary for the enantioselective synthesis of various compounds.

properties

IUPAC Name

(3,4,5-trifluorophenyl) 4-(4-ethylcyclohexyl)cyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27F3O2/c1-2-13-3-5-14(6-4-13)15-7-9-16(10-8-15)21(25)26-17-11-18(22)20(24)19(23)12-17/h11-16H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRVLFALUMBSZRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)C2CCC(CC2)C(=O)OC3=CC(=C(C(=C3)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30705233
Record name 3,4,5-Trifluorophenyl 4'-ethyl[1,1'-bi(cyclohexane)]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30705233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(trans,trans)-3,4,5-Trifluorophenyl 4'-ethyl-[1,1'-bi(cyclohexane)]-4-carboxylate

CAS RN

181943-55-5
Record name 3,4,5-Trifluorophenyl 4'-ethyl[1,1'-bi(cyclohexane)]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30705233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-ethyl-, 3,4,5-trifluorophenyl ester, (trans,trans)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.121.753
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.